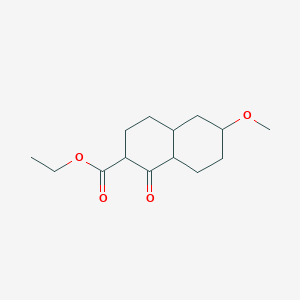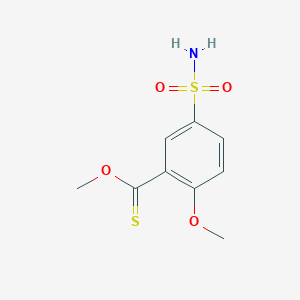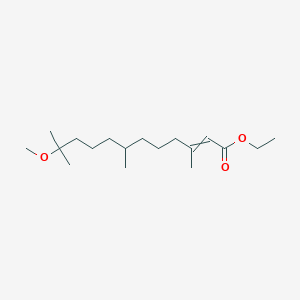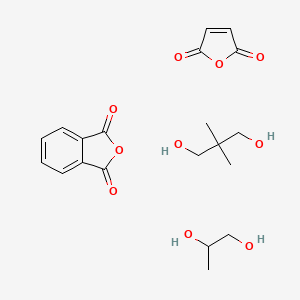
2-Benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;furan-2,5-dione;propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Isobenzofurandione, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol is a complex polymer known for its unique chemical structure and properties. This compound is a result of polymerization involving multiple monomers, leading to a material with diverse applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol typically involves a stepwise polymerization process. The primary monomers, including 1,3-Isobenzofurandione, 2,2-dimethyl-1,3-propanediol, 2,5-furandione, and 1,2-propanediol, undergo a series of condensation reactions. These reactions are often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure the formation of the desired polymer chain .
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors where the monomers are mixed in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to optimize yield and polymer properties. The polymerization process is followed by purification steps to remove any unreacted monomers and by-products .
化学反応の分析
Types of Reactions
1,3-Isobenzofurandione, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired chemical transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylated derivatives, while reduction can produce alcohol-functionalized polymers .
科学的研究の応用
1,3-Isobenzofurandione, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing advanced materials and as a component in polymer blends.
Biology: Investigated for its biocompatibility and potential use in drug delivery systems.
Medicine: Explored for its potential in creating medical devices and implants due to its stability and biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and composite materials.
作用機序
The mechanism by which this polymer exerts its effects involves interactions at the molecular level. The polymer’s functional groups can engage in hydrogen bonding, van der Waals forces, and other intermolecular interactions, influencing its physical and chemical properties. These interactions are crucial for its applications in various fields, as they determine the polymer’s stability, solubility, and reactivity .
類似化合物との比較
Similar Compounds
1,3-Isobenzofurandione, polymer with 2,2’-oxybis(ethanol): Similar in structure but differs in the type of diol used.
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione, hexanedioic acid, and 2,2’-oxybis(ethanol): Contains additional monomers, leading to different properties.
Uniqueness
1,3-Isobenzofurandione, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol is unique due to its specific combination of monomers, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other polymers may not perform as effectively .
特性
CAS番号 |
52453-94-8 |
|---|---|
分子式 |
C20H26O10 |
分子量 |
426.4 g/mol |
IUPAC名 |
2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;furan-2,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C8H4O3.C5H12O2.C4H2O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-5(2,3-6)4-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H;6-7H,3-4H2,1-2H3;1-2H;3-5H,2H2,1H3 |
InChIキー |
OQQIRLYFKHQUKT-UHFFFAOYSA-N |
正規SMILES |
CC(CO)O.CC(C)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O |
関連するCAS |
52453-94-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


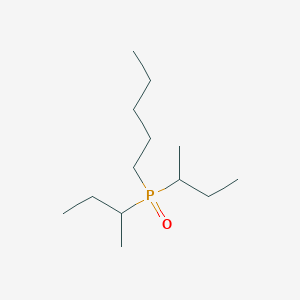

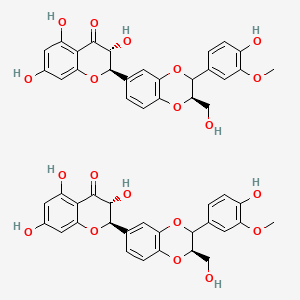



![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)
![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
